3-(4-Butoxyphenyl)pyridin-2-amine

Description

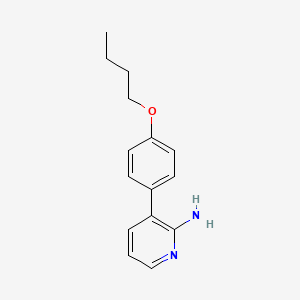

3-(4-Butoxyphenyl)pyridin-2-amine is a pyridine derivative featuring a 2-amine substituent and a 4-butoxyphenyl group at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

3-(4-butoxyphenyl)pyridin-2-amine |

InChI |

InChI=1S/C15H18N2O/c1-2-3-11-18-13-8-6-12(7-9-13)14-5-4-10-17-15(14)16/h4-10H,2-3,11H2,1H3,(H2,16,17) |

InChI Key |

FAMFHJOEUCRGQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Structural and Functional Insights

- Substituent Effects on Bioactivity: Alkoxy Chains: The butoxyphenyl group in 3-(4-Butoxyphenyl)pyridin-2-amine likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy in ). This could improve blood-brain barrier penetration but may reduce aqueous solubility. Aminoethoxy Modifications: TAC5-e’s aminoethoxy group demonstrates how polar substituents balance lipophilicity and solubility, a consideration for optimizing the target compound’s pharmacokinetics .

- Tautomerism and Solvent Effects: Schiff base analogs (e.g., nitro-substituted derivatives) exhibit keto-enol tautomerism in DMF, influencing their electronic spectra and bioactivity . The butoxyphenyl group’s electron-donating nature may stabilize specific tautomeric forms in polar solvents.

- Kinase Inhibition Potential: Crizotinib’s success underscores the pyridin-2-amine scaffold’s versatility in kinase inhibition. The butoxyphenyl group in the target compound may interact with hydrophobic kinase pockets, analogous to dichlorophenyl in crizotinib .

Pharmacological and Computational Data

- Anti-inflammatory Activity: TAC5 derivatives with ethoxy/aminoethoxy chains show IC₅₀ values in the low micromolar range, suggesting that the target compound’s butoxy group could similarly inhibit pro-inflammatory cytokines .

- Antimicrobial Efficacy :

- DFT and QSAR Predictions :

- Temperature-dependent DFT studies on 3BPA highlight the pyridin-2-amine scaffold’s conformational stability, which is critical for maintaining target binding . QSAR models from could guide further optimization of the butoxyphenyl derivative’s substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.